molecular formula C5H7NaO3 B029330 Sodium 3-methyl-2-oxobutanoate CAS No. 3715-29-5

Sodium 3-methyl-2-oxobutanoate

Cat. No. B029330
CAS RN: 3715-29-5
M. Wt: 138.1 g/mol
InChI Key: WIQBZDCJCRFGKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, involves selective methylation, Boc-protection, acylation, reduction, and oxidation processes with a yield of about 41% (Zhang Xingxian, 2012). Although not directly Sodium 3-methyl-2-oxobutanoate, this process highlights the complex synthesis steps that might be similar in the production of related compounds.

Molecular Structure Analysis

A detailed study on a structurally related compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, explored its molecular structure using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. This analysis provided insights into vibrational wavenumbers, hyper-conjugative interactions, charge delocalization, and molecular electrostatic potential maps (Rahul Raju et al., 2015).

Chemical Reactions and Properties

The unusual reactions of sodium 1,6-dioxo-2,4-alkadiene-3,4-diolates under acid hydrolysis conditions were investigated, leading to unexpected hydrolysis products and demonstrating the complex reactivity of sodium-based organic compounds in various conditions (P. Mukovoz et al., 2018).

Physical Properties Analysis

The physical properties of sodium-based compounds are often characterized by their crystal and molecular structure. For example, the study of sodium 3-methyl-4-nitrophenolate dihydrate described a new stable non-linear optical crystal, illustrating the importance of physical properties like crystal symmetry and molecular hyperpolarizability in the application of sodium-based compounds (R. Masse et al., 1999).

Chemical Properties Analysis

The chemical properties of sodium-based compounds, such as reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and materials science. For instance, the synthesis and reactions of diethyl 4-oxo-4H-pyran-2,5- dicarboxylate reveal the potential of sodium compounds in generating a variety of chemical products with good yields, showcasing the versatility and chemical richness of these compounds (D. L. Obydennov et al., 2013).

Scientific Research Applications

  • Intermediate for Synthesis in Pharmaceuticals

    Methyl 2-benzoylamino-3-oxobutanoate, related to Sodium 3-methyl-2-oxobutanoate, serves as a useful intermediate for synthesizing 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential pharmaceutical applications (Urška Bratušek, A. Hvala, B. Stanovnik, 1998).

  • Catalysis in Chemical Reactions

    Catalytic binap-ruthenium(II) complexes use 2-benzamidomethyl-3-oxobutanoate for highly diastereoselective hydrogenation, yielding specific chemical products (K. Mashima et al., 1991).

  • Role in Ethylene Biosynthesis

    4-methylthio-2-oxobutanoate, potentially an intermediate in ethylene biosynthesis, has been identified in bacteria and fungi, indicating its role in ethylene production from methionine (D. Billington, B. Golding, S. Primrose, 1979).

  • Pharmaceutical Preservative and Analgesic Component

    Chlorobutanol, a derivative, acts as a pharmaceutical preservative and inhibits brain-type voltage-gated sodium channels. This property may add an analgesic component to certain drugs (G. Kracke, A. Landrum, 2011).

  • Synthesis of Pyrazolones

    Ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates, related to Sodium 3-methyl-2-oxobutanoate, are used to synthesize 3H-pyrazol-3-ones, which show potential as pharmaceutical agents (L. A. Baeva et al., 2019).

  • Air Pollution Reduction

    The reaction of Sodium 3-methyl-2-oxobutanoate derivatives with sodium chlorate powder can oxidize NO and Hg0, potentially reducing air pollution by decreasing these substances (Youngchul Byun, Jeonghyun Kim, D. Shin, 2012).

properties

IUPAC Name

sodium;3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZDCJCRFGKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

759-05-7 (Parent)
Record name 3-Methyl-2-oxobutyric acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60190633
Record name 3-Methyl-2-oxobutyric acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; slight fruity aroma
Record name 3-Methyl-2-oxobutanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1468/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxobutanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1468/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sodium 3-methyl-2-oxobutanoate

CAS RN

3715-29-5
Record name 3-Methyl-2-oxobutyric acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-oxobutyric acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-methyl-2-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 3-METHYL-2-OXOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OM3H751IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-methyl-2-oxobutanoate
Reactant of Route 2
Sodium 3-methyl-2-oxobutanoate
Reactant of Route 3
Sodium 3-methyl-2-oxobutanoate
Reactant of Route 4
Sodium 3-methyl-2-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Sodium 3-methyl-2-oxobutanoate
Reactant of Route 6
Sodium 3-methyl-2-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.